molecular formula C17H22N2 B256770 2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline

2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline

货号 B256770
分子量: 254.37 g/mol
InChI 键: MOIQHMRKXHSQDP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline, also known as DMQX, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMQX is classified as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory. DMQX has been shown to have a high affinity for the NMDA receptor, making it a promising candidate for the treatment of various neurological disorders.

作用机制

2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline acts as a non-competitive antagonist of the NMDA receptor, binding to a site on the receptor that is distinct from the glutamate binding site. By blocking the NMDA receptor, 2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline reduces the influx of calcium ions into neurons, which can lead to excitotoxicity and neuronal damage. 2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline has also been shown to modulate other neurotransmitter systems, including the GABAergic and dopaminergic systems, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline has been shown to have a range of biochemical and physiological effects, including reducing glutamate-induced excitotoxicity, modulating calcium signaling, and reducing oxidative stress. 2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. In addition, 2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline has been shown to improve synaptic plasticity and learning and memory in animal models.

实验室实验的优点和局限性

2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline has several advantages for laboratory experiments, including its high affinity for the NMDA receptor and its ability to modulate other neurotransmitter systems. 2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline has also been shown to have a good safety profile, with few side effects reported in animal studies. However, 2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline has some limitations, including its poor solubility in water and its potential to interact with other drugs that target the NMDA receptor.

未来方向

There are several potential future directions for research on 2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline, including exploring its therapeutic potential in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. 2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline may also have potential as a cognitive enhancer, improving learning and memory in healthy individuals. In addition, further studies are needed to optimize the synthesis of 2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline and improve its pharmacokinetic properties. Overall, 2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline represents a promising candidate for the development of novel therapeutics for neurological disorders.

合成方法

The synthesis of 2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline involves several steps, including the condensation of 2,6-dimethyl-4-nitroaniline with 4-methylpiperidine-1-carboxaldehyde, followed by reduction with sodium dithionite. The resulting intermediate is then cyclized using polyphosphoric acid to yield 2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline. The synthesis of 2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline has been optimized to improve yield and purity, making it a viable option for large-scale production.

科学研究应用

2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and neuropathic pain. 2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline has been shown to have a neuroprotective effect in animal models of stroke, reducing infarct size and improving neurological function. 2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline has also been shown to have anticonvulsant properties, reducing seizure activity in animal models of epilepsy. In addition, 2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline has been shown to have analgesic effects, reducing pain sensitivity in animal models of neuropathic pain.

属性

产品名称

2,6-Dimethyl-4-(4-methylpiperidin-1-yl)quinoline

分子式

C17H22N2

分子量

254.37 g/mol

IUPAC 名称

2,6-dimethyl-4-(4-methylpiperidin-1-yl)quinoline

InChI

InChI=1S/C17H22N2/c1-12-6-8-19(9-7-12)17-11-14(3)18-16-5-4-13(2)10-15(16)17/h4-5,10-12H,6-9H2,1-3H3

InChI 键

MOIQHMRKXHSQDP-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C2=CC(=NC3=C2C=C(C=C3)C)C

规范 SMILES

CC1CCN(CC1)C2=C3C=C(C=CC3=NC(=C2)C)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。